Cas no 2137569-48-1 (2-(Trichloromethyl)pyrimidine-5-carboxylic acid)

2-(Trichloromethyl)pyrimidine-5-carboxylic acid is a versatile pyrimidine derivative characterized by its trichloromethyl and carboxylic acid functional groups. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. The trichloromethyl group enhances reactivity, enabling selective transformations, while the carboxylic acid moiety allows for further derivatization. Its structural features make it useful in heterocyclic chemistry and as a building block for active ingredients. The compound exhibits stability under standard handling conditions, facilitating its application in multi-step synthetic routes. Its purity and well-defined properties ensure consistent performance in research and industrial processes.
2-(Trichloromethyl)pyrimidine-5-carboxylic acid structure
2137569-48-1 structure
Product name:2-(Trichloromethyl)pyrimidine-5-carboxylic acid
CAS No:2137569-48-1
MF:C6H3Cl3N2O2
MW:241.459218263626
CID:6297415
PubChem ID:100523631

2-(Trichloromethyl)pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(trichloromethyl)pyrimidine-5-carboxylic acid
    • EN300-790123
    • 2137569-48-1
    • 2-(Trichloromethyl)pyrimidine-5-carboxylic acid
    • Inchi: 1S/C6H3Cl3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13)
    • InChI Key: CJPXVUQDNYANSS-UHFFFAOYSA-N
    • SMILES: ClC(C1N=CC(C(=O)O)=CN=1)(Cl)Cl

Computed Properties

  • Exact Mass: 239.926010g/mol
  • Monoisotopic Mass: 239.926010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.1Ų

2-(Trichloromethyl)pyrimidine-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-790123-5.0g
2-(trichloromethyl)pyrimidine-5-carboxylic acid
2137569-48-1 95.0%
5.0g
$2566.0 2025-03-21
Enamine
EN300-790123-0.25g
2-(trichloromethyl)pyrimidine-5-carboxylic acid
2137569-48-1 95.0%
0.25g
$814.0 2025-03-21
Enamine
EN300-790123-2.5g
2-(trichloromethyl)pyrimidine-5-carboxylic acid
2137569-48-1 95.0%
2.5g
$1735.0 2025-03-21
Enamine
EN300-790123-0.1g
2-(trichloromethyl)pyrimidine-5-carboxylic acid
2137569-48-1 95.0%
0.1g
$779.0 2025-03-21
Enamine
EN300-790123-0.5g
2-(trichloromethyl)pyrimidine-5-carboxylic acid
2137569-48-1 95.0%
0.5g
$849.0 2025-03-21
Enamine
EN300-790123-10.0g
2-(trichloromethyl)pyrimidine-5-carboxylic acid
2137569-48-1 95.0%
10.0g
$3807.0 2025-03-21
Enamine
EN300-790123-1.0g
2-(trichloromethyl)pyrimidine-5-carboxylic acid
2137569-48-1 95.0%
1.0g
$884.0 2025-03-21
Enamine
EN300-790123-0.05g
2-(trichloromethyl)pyrimidine-5-carboxylic acid
2137569-48-1 95.0%
0.05g
$744.0 2025-03-21

Additional information on 2-(Trichloromethyl)pyrimidine-5-carboxylic acid

Comprehensive Overview of 2-(Trichloromethyl)pyrimidine-5-carboxylic acid (CAS No. 2137569-48-1): Properties, Applications, and Industry Insights

2-(Trichloromethyl)pyrimidine-5-carboxylic acid (CAS No. 2137569-48-1) is a specialized pyrimidine derivative with a unique trichloromethyl functional group, making it a compound of significant interest in pharmaceutical and agrochemical research. Its molecular structure combines a pyrimidine ring with a carboxylic acid moiety, offering versatile reactivity for synthetic applications. The compound’s CAS registry number ensures precise identification in global chemical databases, addressing the growing demand for high-purity intermediates in drug discovery.

Recent trends highlight the rising popularity of heterocyclic compounds like 2-(Trichloromethyl)pyrimidine-5-carboxylic acid in small-molecule drug development. Researchers frequently search for "pyrimidine-based building blocks" or "trichloromethyl group applications" to design novel enzyme inhibitors or biocatalysts. This compound’s electron-withdrawing properties and hydrogen-bonding capacity align with the industry’s focus on targeted therapeutics, particularly in oncology and antimicrobial fields.

The synthesis of CAS No. 2137569-48-1 typically involves multistep organic reactions, including halogenation and carboxylation of pyrimidine precursors. Analytical techniques such as HPLC and NMR spectroscopy confirm its purity, a critical factor for GMP-compliant production. Environmental considerations have also driven innovations in green chemistry approaches for similar compounds, reflecting broader ESG (Environmental, Social, Governance) priorities in the chemical sector.

In material science, 2-(Trichloromethyl)pyrimidine-5-carboxylic acid serves as a precursor for functionalized polymers and coordination complexes. Its chelating ability with metal ions supports applications in catalysis and sensor technologies, topics frequently queried in academic literature. The compound’s stability under physiological pH conditions further enhances its utility in bioconjugation strategies, a hotspot in diagnostic reagent development.

Market analyses reveal increasing procurement of CAS 2137569-48-1 by contract research organizations (CROs) and API manufacturers. Regulatory compliance, such as REACH registration and ICH guidelines, ensures its safe handling in industrial settings. As AI-driven molecular docking studies gain traction, this compound’s 3D conformational data has become a valuable asset for in silico drug design platforms.

Future prospects for 2-(Trichloromethyl)pyrimidine-5-carboxylic acid include potential roles in photodynamic therapy and biodegradable materials, aligning with the circular economy paradigm. Its structure-activity relationships (SAR) continue to be explored in peer-reviewed journals, addressing common search queries like "pyrimidine carboxylic acid derivatives" and "trichloromethyl group reactivity."

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